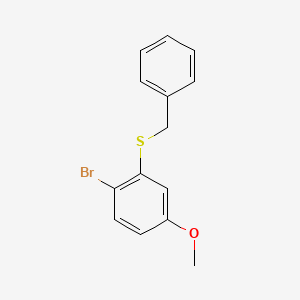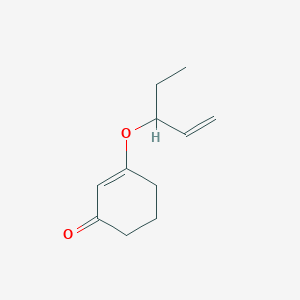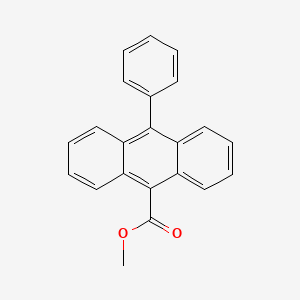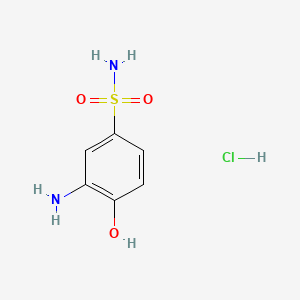
Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride typically involves the reaction of 3-amino-4-hydroxybenzenesulfonamide with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired monohydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered functional groups.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amine derivatives .
Scientific Research Applications
Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride has numerous scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and analytical techniques.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced tumor growth and proliferation. The compound’s ability to interfere with bacterial growth also highlights its potential as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 3-amino-4-hydroxy-
- Benzenesulfonamide, 4-hydroxy-
- Benzenesulfonamide, 3-amino-
Uniqueness
Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride is unique due to its specific structural features, such as the presence of both amino and hydroxy groups on the benzene ring, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
61886-33-7 |
|---|---|
Molecular Formula |
C6H9ClN2O3S |
Molecular Weight |
224.67 g/mol |
IUPAC Name |
3-amino-4-hydroxybenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H8N2O3S.ClH/c7-5-3-4(12(8,10)11)1-2-6(5)9;/h1-3,9H,7H2,(H2,8,10,11);1H |
InChI Key |
UXNSGIACBTYWKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


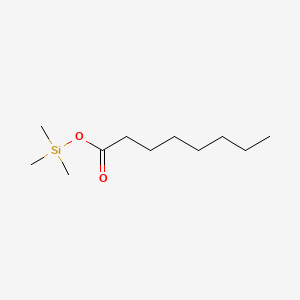
![8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13946634.png)
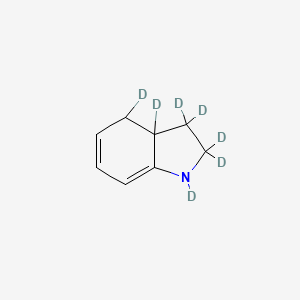
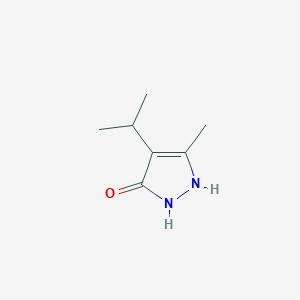
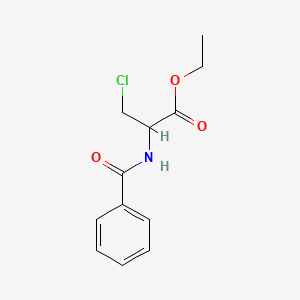


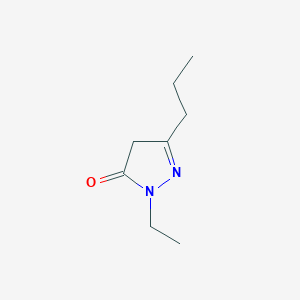
![tert-Butyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13946674.png)

![5-Hydroxybenzo[f]quinolin-6(4H)-one](/img/structure/B13946679.png)
